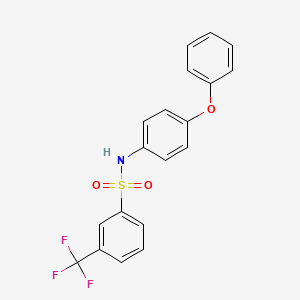

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide

Description

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide is a sulfonamide derivative characterized by a phenoxyphenyl group linked to a trifluoromethyl-substituted benzene sulfonamide core. Its IUPAC name reflects the substitution pattern: the sulfonamide nitrogen is bonded to a 4-phenoxyphenyl group, while the benzene ring bears a trifluoromethyl group at the 3-position. Synonyms include CHEMBL3927163, ZINC5392776, and BDBM50203153 .

While the provided evidence lacks detailed biological or physicochemical data for this compound, its structural features align with sulfonamides known for diverse applications, including pharmaceuticals and agrochemicals. The trifluoromethyl group is a common pharmacophore enhancing metabolic stability and lipophilicity, while the phenoxyphenyl moiety may influence receptor binding or solubility .

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO3S/c20-19(21,22)14-5-4-8-18(13-14)27(24,25)23-15-9-11-17(12-10-15)26-16-6-2-1-3-7-16/h1-13,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKYGQVDOOMAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxyaniline with 3-trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored as a candidate for drug development, particularly in the design of nonsteroidal anti-inflammatory drugs and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Variations

The table below compares N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide with analogous sulfonamides, emphasizing substituent effects on activity and properties:

Key Comparative Insights

Substituent Impact on Bioactivity

- Trifluoromethyl Groups: Both the target compound and N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (Compound 4) leverage trifluoromethyl groups to enhance metabolic stability. Compound 4 demonstrated peripherally selective activity, suggesting the trifluoromethyl moiety may reduce central nervous system penetration .

- Heterocyclic Modifications : The oxazolyl sulfamoyl group in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide conferred antimicrobial properties, while the chromen-pyrimidine hybrid in the patent example () implies kinase-targeted applications .

Biological Activity

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a phenoxy group attached to a benzenesulfonamide backbone. This unique structural configuration is believed to enhance its biological activity through improved receptor binding and selectivity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₂F₃N₁O₂S |

| Molecular Weight | 329.32 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Toxicity | Low toxicity reported in preliminary studies |

The biological activity of this compound primarily involves interactions with specific biological targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, facilitating better membrane permeability and receptor interaction.

- Receptor Binding : The compound shows potential as a selective modulator of various receptors, including those involved in inflammatory responses and cancer pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes that play critical roles in disease processes, thereby altering metabolic pathways.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells through apoptosis induction.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- A study assessed the cytotoxicity of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of approximately 15 µM for MCF-7 cells.

- Inflammation Model :

- In an LPS-induced inflammation model, treatment with this compound significantly reduced TNF-alpha levels, suggesting its role in modulating inflammatory responses.

Research Findings Summary

Recent research highlights the following key findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in breast cancer cells (IC50 ~ 15 µM) |

| Anti-inflammatory Effects | Reduces TNF-alpha levels in LPS-induced inflammation models |

| Receptor Modulation | Potential selective modulator for inflammatory and cancer pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.